2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-9-8-15(12-16(17)22-10-2-3-19(22)24)21-18(23)11-13-4-6-14(20)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWIVVOHEHBFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Pyrrolidinone Moieties
N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 13, )
- Structure : Shares the 2-oxopyrrolidin-1-yl group but replaces the 4-chlorophenyl and methoxy groups with a hydrazine-carbonyl substituent.
- Properties : Melting point (mp) 198–200°C; elemental analysis (C 60.51%, H 6.14%, N 17.60%) aligns with theoretical values .
N-(4-(4-(3,5-Dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 14, )
- Structure : Substitutes the chlorophenyl with a pyrazole ring.
- Properties : Mp 182–184°C; elemental analysis (C 60.75%, H 6.37%, N 17.71%) .
- Comparison : The pyrazole moiety may enhance metabolic stability due to aromaticity, while the dimethyl groups could increase lipophilicity.
2-(2-Oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (Compound 4s, )
- Structure : Retains the 2-oxopyrrolidin-1-yl group but incorporates a trifluoromethylphenyl substituent and a pentyl chain.
- Properties : Synthesized via Ugi reaction (41% yield); characterized by NMR and HRMS .
Analogs with Alternative Heterocyclic Substituents
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
- Structure: Replaces the methoxyphenyl-pyrrolidinone group with a benzothiazole ring.
2-[(4-Chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide ()
- Structure : Features a sulfanyl linker and benzoxazole substituent.
- Comparison: The sulfanyl group introduces a hydrogen-bond acceptor, while the benzoxazole may improve photostability compared to pyrrolidinone .
Analogs with Piperazine or Morpholine Substituents
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 14, )
- Structure: Substitutes pyrrolidinone with a piperazine ring.
- Properties : Mp 165–167°C; molecular weight 423.89 g/mol .
N-(3-Chlorophenyl)-2-morpholinoacetamide (Compound 13, )
- Structure: Uses morpholine instead of pyrrolidinone.
- Properties : Mp 145–147°C; molecular weight 308.77 g/mol .
- Comparison : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, possibly improving bioavailability.
Physicochemical and Pharmacological Comparisons
*Calculated based on formula C₁₉H₁₈ClN₂O₃.
Biological Activity
The compound 2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 348.81 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and biological interaction potential. |
| Methoxy Group | May influence solubility and biological activity. |
| Oxopyrrolidine Ring | Contributes to the compound's pharmacological properties. |
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives related to this compound, particularly focusing on their effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of related oxopyrrolidine derivatives, compounds were tested against A549 human lung adenocarcinoma cells. The results indicated that:
- Compound Efficacy : Certain derivatives exhibited significant cytotoxicity, reducing cell viability to 64% compared to control groups.
- Mechanism of Action : The mechanism involved apoptosis induction through modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored, particularly against multidrug-resistant pathogens.
Case Study: Antimicrobial Screening
In a screening for antimicrobial activity, derivatives were tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed:
- Selectivity : Some compounds demonstrated selective activity against resistant strains, suggesting potential as therapeutic agents.
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values indicating effectiveness against resistant bacterial strains.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
- Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes.
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Targeting key enzymes in cancer metabolism. |
| Receptor Modulation | Altering signaling pathways in cancer cells. |
| Membrane Disruption | Compromising integrity of bacterial membranes. |
Research Findings and Future Directions
The ongoing research into the biological activities of this compound highlights its potential as a lead compound for drug development. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Combination Therapies : Exploring synergistic effects with existing anticancer or antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
